Fgfr-IN-3

Description

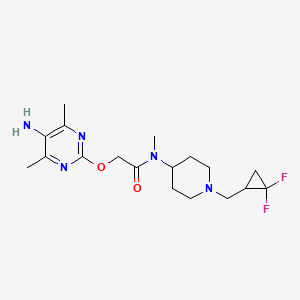

Structure

3D Structure

Properties

Molecular Formula |

C18H27F2N5O2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |

InChI |

InChI=1S/C18H27F2N5O2/c1-11-16(21)12(2)23-17(22-11)27-10-15(26)24(3)14-4-6-25(7-5-14)9-13-8-18(13,19)20/h13-14H,4-10,21H2,1-3H3 |

InChI Key |

DUYZHWVSTZSQHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3CC3(F)F)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Disclaimer: As of late 2025, detailed quantitative data and specific experimental protocols for Fgfr-IN-3 (CAS number 2488762-63-4) are not extensively available in the public scientific literature. Commercial vendors describe it as an orally active, potent, and blood-brain barrier-penetrant FGFR modulator with neuroprotective activity. To fulfill the structural and content requirements of this technical guide, we will use publicly available data for a representative and well-characterized pan-FGFR inhibitor, FGFR3-IN-3 (CAS number 2428738-41-2) , to illustrate the principles of FGFR inhibition, data presentation, and experimental methodologies.

Introduction to FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), is pivotal in regulating a multitude of cellular processes. These include cell proliferation, differentiation, migration, and survival. The binding of Fibroblast Growth Factor (FGF) ligands, in concert with heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2]

Dysregulation of the FGF/FGFR signaling axis through gene amplification, activating mutations, or chromosomal translocations is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[3] Consequently, FGFRs have emerged as critical therapeutic targets for drug development. Small molecule inhibitors, typically ATP-competitive, are designed to block the kinase activity of FGFRs, thereby abrogating the downstream signaling that promotes tumor growth.[4]

Quantitative Data: Biochemical Potency

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The data below for the representative compound, FGFR3-IN-3, demonstrates its potent and pan-FGFR activity.

Table 1: Biochemical IC50 Values for FGFR3-IN-3

| Target Kinase | IC50 (nM) |

| FGFR1 | 2.1 |

| FGFR2 | 3.1 |

| FGFR3 | 4.3 |

| FGFR4 | 74 |

| Data sourced from MedchemExpress.[5] |

Core Signaling Pathway and Mechanism of Action

FGFR inhibitors primarily function by competing with endogenous ATP for binding to the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

The logical relationship of an ATP-competitive inhibitor is to block the kinase domain before it can phosphorylate downstream substrates.

Detailed Experimental Protocols

The characterization of an FGFR inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase domain by measuring the amount of ATP consumed during the phosphorylation reaction.

Objective: To determine the IC50 value of an inhibitor against a specific FGFR kinase.

Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

-

Poly (Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Test Inhibitor (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of inhibitor dilution (or DMSO for control).

-

2 µL of FGFR enzyme diluted in Kinase Assay Buffer.

-

2 µL of a substrate/ATP mixture (final concentration of substrate and ATP should be at or near the Km for the enzyme).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling for their growth and survival.

Objective: To determine the potency of an inhibitor in a cellular context.

Materials:

-

Cancer cell line with known FGFR alteration (e.g., SNU-16 with FGFR2 amplification, KMS-11 with FGFR3 translocation).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Test Inhibitor.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin).

-

96-well clear-bottom, white-walled tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration. Fit the curve to determine the IC50 value.

Conclusion

The development of potent and selective FGFR inhibitors represents a significant advancement in targeted cancer therapy. A thorough characterization, involving quantitative biochemical and cell-based assays, is essential to understand the efficacy and mechanism of action of these compounds. While specific data for this compound is limited, the methodologies and principles described herein, using FGFR3-IN-3 as a representative molecule, provide a comprehensive framework for the evaluation of any novel FGFR inhibitor intended for research or clinical development.

References

Fgfr-IN-3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-3, a potent pan-FGFR inhibitor. The document details its physicochemical properties, and will be expanded to include experimental protocols and its role in signaling pathways.

Core Molecular Data

This compound is a key compound in the study of Fibroblast Growth Factor Receptor (FGFR) signaling, which plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR pathway is implicated in various cancers, making inhibitors like this compound valuable tools for research and potential therapeutic development.

| Property | Value | Reference |

| Molecular Weight | 759.92 g/mol | [1] |

| Chemical Formula | C38H49N9O6S | [1] |

| CAS Number | 2428738-41-2 | [1] |

Biological Activity

This compound acts as a potent, pan-FGFR inhibitor, demonstrating activity against multiple members of the FGFR family. Its inhibitory concentrations (IC50) highlight its efficacy in blocking the kinase activity of these receptors, which is a critical step in their signaling cascade. This inhibitory action makes this compound a subject of interest for research into cancers where FGFR pathways are overactive, such as bladder cancer.[1]

Future Sections

This guide will be expanded to include the following sections:

-

Experimental Protocols: Detailed methodologies for in vitro and in vivo studies involving this compound, including kinase assays, cell-based proliferation assays, and animal models.

-

Signaling Pathways: A thorough examination of the FGFR signaling pathway and the mechanism of action of this compound within this cascade.

-

Mandatory Visualizations: Diagrams of signaling pathways and experimental workflows will be provided to enhance understanding.

Signaling Pathway Overview

To illustrate the mechanism of this compound, a diagram of the canonical FGFR signaling pathway is provided below. This pathway is initiated by the binding of a fibroblast growth factor (FGF) to its receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers a downstream signaling cascade, often involving the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses. This compound exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

References

Navigating the Blood-Brain Barrier: A Technical Guide on the CNS Permeability of FGFR Inhibitors, Featuring Infigratinib

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the critical aspect of blood-brain barrier (BBB) permeability of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies with significant potential for treating central nervous system (CNS) malignancies. Initial searches for "Fgfr-IN-3" did not yield publicly available data. Therefore, this document will focus on a well-characterized, orally bioavailable, and selective pan-FGFR inhibitor, infigratinib (BGJ398) , as a representative example to address the core requirements of this guide.

Executive Summary

The efficacy of systemically administered drugs for brain tumors is often hampered by the restrictive nature of the blood-brain barrier. Understanding the ability of a drug to penetrate the CNS is paramount for the development of effective neuro-oncology therapeutics. This guide provides an in-depth look at the BBB permeability of the FGFR inhibitor infigratinib, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating the pertinent signaling pathway.

Quantitative Analysis of Infigratinib Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier is quantified by several key parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp,uu is considered the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug concentrations in both compartments.

A preclinical study in Wistar rats and a phase 0 clinical trial in patients with recurrent high-grade glioma have provided valuable insights into the CNS distribution of infigratinib.[1][2] The key quantitative findings are summarized in the table below.

| Parameter | Value | Species | Study Type | Tissue | Reference |

| Brain-to-Plasma Ratio (AUC0-12h) | 0.68 | Rat (Wistar) | Preclinical | Brain | [1] |

| Unbound Tumor-to-Plasma Coefficient (Kp,uu) | 1.4 (mean) | Human | Phase 0 Clinical Trial | Non-enhancing tumor | [2] |

| Unbound Concentration | 3.5 nM (mean) | Human | Phase 0 Clinical Trial | Non-enhancing tumor | [2] |

Table 1: Summary of Quantitative BBB Permeability Data for Infigratinib.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of BBB permeability involves a combination of in vivo techniques coupled with sensitive bioanalytical methods. While specific, detailed protocols for infigratinib are proprietary, a generalizable methodology for a small molecule inhibitor like infigratinib is outlined below.

In Vivo Animal Studies (Preclinical)

Objective: To determine the brain-to-plasma concentration ratio (Kp) of an FGFR inhibitor in a rodent model.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: A single oral dose of the FGFR inhibitor (e.g., 10 mg/kg of infigratinib) is administered.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples are collected via cardiac puncture or a cannulated vessel. Immediately following blood collection, animals are euthanized, and brains are harvested.

-

Sample Processing:

-

Plasma: Blood is centrifuged to separate plasma.

-

Brain: Brain tissue is weighed and homogenized in a suitable buffer.

-

-

Bioanalysis: The concentration of the drug in plasma and brain homogenate is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The area under the concentration-time curve (AUC) for both brain and plasma is calculated. The brain-to-plasma ratio is then determined by dividing the AUCbrain by the AUCplasma.

Human Studies (Clinical)

Objective: To determine the unbound drug concentration and the unbound tumor-to-plasma coefficient (Kp,uu) in patients with brain tumors.

Methodology:

-

Patient Population: Patients with recurrent high-grade glioma scheduled for surgical resection.

-

Drug Administration: Patients receive a daily oral dose of the FGFR inhibitor (e.g., 125 mg of infigratinib) for a defined period (e.g., 7 days) prior to surgery.

-

Sample Collection: On the day of surgery, timed blood samples and cerebrospinal fluid (CSF) are collected. During surgery, tumor tissue from both enhancing and non-enhancing regions is obtained.

-

Sample Processing:

-

Plasma: Blood is processed to obtain plasma.

-

Tumor Tissue: Tumor samples are processed to determine total and unbound drug concentrations. This may involve techniques like equilibrium dialysis.

-

-

Bioanalysis: Total and unbound drug concentrations in plasma, CSF, and tumor tissue are measured using a validated LC-MS/MS method.

-

Data Analysis: The unbound tumor-to-plasma coefficient (Kp,uu) is calculated by dividing the unbound drug concentration in the tumor by the unbound drug concentration in the plasma.

Visualization of the FGFR Signaling Pathway

FGFR inhibitors exert their therapeutic effect by blocking the downstream signaling cascades initiated by the binding of fibroblast growth factors (FGFs) to their receptors. The diagram below illustrates the canonical FGFR signaling pathway that is inhibited by molecules like infigratinib.

References

Technical Guide: Investigating the Neuroprotective Potential of FIIN-3, a Covalent FGFR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fgfr-IN-3" is not documented in the scientific literature. This guide assumes the query refers to FIIN-3 , a structurally and functionally characterized irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor. Currently, there is no direct published evidence demonstrating the neuroprotective properties of FIIN-3. This document serves as a technical framework to guide the investigation of its potential neuroprotective effects based on its mechanism of action and the established roles of FGFR signaling in the nervous system.

Introduction

Fibroblast Growth Factor (FGF) signaling is a critical regulator of a myriad of cellular processes, including cell proliferation, differentiation, and survival.[1] In the central nervous system, the FGF/FGFR axis is pivotal for development, maintenance, and repair.[2] Dysregulation of this pathway has been implicated in various neurological disorders.[3] The therapeutic modulation of FGFR activity, therefore, presents a compelling strategy for addressing neurodegenerative conditions.

This guide focuses on FIIN-3, a next-generation, irreversible pan-FGFR inhibitor.[4][5] Originally developed to overcome resistance to first-generation anti-cancer therapies, its potent and covalent mechanism of action warrants exploration in other pathological contexts, including neurodegeneration. FIIN-3 offers a unique tool to probe the consequences of sustained FGFR inhibition on neuronal health and survival.

This document provides a comprehensive overview of FIIN-3's biochemical properties, the relevant FGFR signaling pathways in the nervous system, and detailed experimental protocols for evaluating its potential neuroprotective effects.

Core Properties of FIIN-3

FIIN-3 is a potent, irreversible inhibitor of the FGFR family, designed to form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the receptor. This mode of action leads to sustained target inhibition.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide | |

| Molecular Formula | C34H36Cl2N8O4 | |

| Molecular Weight | 691.61 g/mol | |

| CAS Number | 1637735-84-2 |

Biochemical Activity

FIIN-3 demonstrates potent inhibitory activity across all four FGFR isoforms. Notably, it also exhibits activity against the Epidermal Growth Factor Receptor (EGFR), a feature that must be considered in the interpretation of experimental results.

| Target | IC50 (nM) | Reference |

| FGFR1 | 13.1 | |

| FGFR2 | 21 | |

| FGFR3 | 31.4 | |

| FGFR4 | 35.3 | |

| EGFR | 43 |

FGFR Signaling in the Nervous System

FGFR signaling is initiated by the binding of FGF ligands, leading to receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for neuronal function.

-

RAS-MAPK Pathway: This pathway is integral to neuronal differentiation, neurite outgrowth, and survival.

-

PI3K-AKT Pathway: A central mediator of cell survival, this pathway inhibits apoptotic machinery and promotes the expression of pro-survival genes.

The role of FGFR signaling in neurodegeneration is complex; while it is essential for neuronal maintenance and can be neuroprotective, aberrant or excessive signaling may contribute to pathological processes. For instance, FGF-2 released from degenerating neurons can induce microglial-mediated neuroprotection through FGFR3-ERK signaling. Therefore, the context-dependent inhibition of this pathway by compounds like FIIN-3 could either be beneficial or detrimental.

Experimental Protocols for Assessing Neuroprotective Properties

To evaluate the neuroprotective potential of FIIN-3, a multi-assay approach is recommended, starting with in vitro models to establish efficacy and mechanism, followed by in vivo validation.

In Vitro Neuroprotection Assays

A general workflow involves inducing neurotoxicity in a neuronal cell culture model and assessing the ability of FIIN-3 to prevent cell death or dysfunction.

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Cell Seeding: Plate neuronal cells (e.g., differentiated SH-SY5Y cells) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of FIIN-3 (e.g., 0.1 nM to 1 µM) for 1-2 hours.

-

Induction of Toxicity: Add a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model) to the wells. Include control wells with vehicle only, FIIN-3 only, and neurotoxin only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This assay quantifies the activity of key executioner caspases activated during apoptosis.

-

Cell Culture and Treatment: Follow steps 1-4 from the Cell Viability Assay protocol (Section 4.1.1) in a white-walled 96-well plate.

-

Reagent Preparation: Prepare a luminogenic caspase-3/7 substrate solution according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

-

Assay: Add the caspase-3/7 reagent directly to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

This assay assesses the ability of a compound to protect against toxin-induced neurite retraction or to promote neurite growth, a key aspect of neuronal health.

-

Cell Plating: Plate iPSC-derived neurons or a similar model on laminin-coated 384-well plates and culture for an optimal period to allow for neurite formation (e.g., 72 hours).

-

Treatment: Treat cells with FIIN-3 and a neurotoxin known to cause neurite shortening (e.g., vincristine).

-

Fixing and Staining: After the treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and number of viable neurons.

Western blotting is used to determine if FIIN-3 modulates the phosphorylation status of FGFR and its downstream effectors, ERK and AKT.

-

Protein Extraction: Culture and treat cells as described previously. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT. A loading control (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify changes in protein phosphorylation.

In Vivo Neuroprotection Models

If in vitro results are promising, the neuroprotective effects of FIIN-3 should be evaluated in established animal models of neurodegenerative diseases.

-

Model Selection: Choose a relevant model, such as the 6-OHDA-induced rat model for Parkinson's disease or an LPS-induced neuroinflammation model for Alzheimer's-like pathology.

-

Drug Administration: Administer FIIN-3 to the animals (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule, starting before or after the induction of the lesion.

-

Behavioral Analysis: Conduct behavioral tests to assess functional outcomes. For example, in a Parkinson's model, this could involve rotarod tests or cylinder tests to measure motor deficits. For dementia models, tests like the Morris water maze can be used to evaluate cognitive function.

-

Histological and Biochemical Analysis: After the behavioral assessment period, euthanize the animals and collect brain tissue. Perform immunohistochemical staining to quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons). Measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins (p-FGFR, p-ERK, p-AKT) in brain homogenates.

Conclusion and Future Directions

FIIN-3 is a potent, irreversible FGFR inhibitor with a well-defined biochemical profile. While its neuroprotective properties have not been directly demonstrated, its mechanism of action intersects with signaling pathways vital for neuronal health and survival. The dysregulation of FGFR signaling is increasingly recognized as a factor in various neurological conditions, positioning FGFR as a plausible therapeutic target.

The experimental framework outlined in this guide provides a systematic approach to rigorously evaluate the neuroprotective potential of FIIN-3. Initial in vitro studies are crucial to determine if FIIN-3 can protect neurons from specific toxic insults and to elucidate the underlying molecular mechanisms. Positive findings would warrant further investigation in more complex in vivo models to assess its therapeutic efficacy, safety, and translational potential for treating neurodegenerative diseases. Given its dual activity against EGFR, careful experimental design, including the use of EGFR-specific inhibitors as controls, will be essential to delineate the specific contribution of FGFR inhibition to any observed neuroprotective effects.

References

- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dysregulated fibroblast growth factor (FGF) signaling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

Unraveling the Mechanism of Fgfr-IN-3: An ATP-Competitive Modulator of Fibroblast Growth Factor Receptor

For Immediate Release

[City, State] – November 27, 2025 – Fgfr-IN-3, a potent, orally active, and blood-brain barrier-penetrant modulator of the Fibroblast Growth Factor Receptor (FGFR), has been identified as an ATP-competitive inhibitor. This in-depth guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

This compound, also known as compound 6, has demonstrated significant neuroprotective activity, positioning it as a promising candidate for research in neurodegenerative diseases. Its primary mechanism involves the modulation of FGFR signaling, a critical pathway in cellular processes such as proliferation, differentiation, and survival.

Quantitative Analysis of this compound Activity

While specific IC50 and Ki values for this compound are not publicly available in the immediate search results, its characterization as a more efficacious analog of the parent compound, SUN13837, suggests a potent inhibitory profile. The inhibitory activity of similar FGFR modulators is typically determined through rigorous biochemical and cellular assays.

| Parameter | Value | Assay Type |

| IC50 (this compound) | Data not publicly available | Kinase Inhibition Assay |

| Ki (this compound) | Data not publicly available | Enzyme Kinetic Assay |

| Cellular Potency | Data not publicly available | Cell-Based Proliferation/Viability Assay |

Table 1: Quantitative Data for this compound. The table will be updated as specific quantitative data for this compound becomes publicly accessible.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of the FGFR kinase domain. This mode of action involves the binding of the inhibitor to the ATP-binding pocket of the enzyme, thereby preventing the binding of the natural substrate, ATP. This blockage of ATP binding effectively halts the phosphorylation cascade that is essential for the downstream signaling of the FGFR pathway.

Fgfr-IN-3: A Technical Guide to a Covalent Fibroblast Growth Factor Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. Fgfr-IN-3 is a potent, irreversible covalent inhibitor of FGFR, designed to overcome resistance to first-generation reversible inhibitors. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction: Reversible vs. Irreversible Inhibition of FGFR

Small molecule inhibitors of kinases are broadly classified into two categories: reversible and irreversible. Reversible inhibitors bind to the target protein through non-covalent interactions, such as hydrogen bonds and van der Waals forces. Their binding is in equilibrium, and the inhibitor can dissociate from the target. In contrast, irreversible inhibitors, like this compound, form a stable, covalent bond with a specific amino acid residue within the target protein's active site.[1] This covalent linkage leads to a prolonged and often permanent inactivation of the enzyme. The irreversible nature of this compound offers the potential for a more sustained therapeutic effect and the ability to overcome certain forms of drug resistance.[1]

Mechanism of Action of this compound

This compound is a next-generation covalent inhibitor that targets a conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs.[1] The inhibitor possesses a reactive acrylamide group that forms a covalent bond with the thiol group of this cysteine.[1] This covalent modification physically blocks the ATP-binding site, thereby preventing the transfer of phosphate and inhibiting the kinase activity of the receptor. This targeted covalent inhibition leads to the downregulation of downstream signaling pathways that are crucial for tumor cell growth and survival.[1]

The FGFR Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively regulate cellular processes such as proliferation, survival, and angiogenesis. This compound, by irreversibly inhibiting the kinase activity of FGFR, effectively blocks the initiation of these oncogenic signaling cascades.

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various FGFR isoforms. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate its potent activity.

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

| Wild-Type FGFRs | |||

| FGFR1 | Biochemical | 1-41 | |

| FGFR2 | Biochemical | 1-41 | |

| FGFR3 | Biochemical | 1-41 | |

| FGFR4 | Biochemical | 1-41 | |

| Mutant FGFRs | |||

| FGFR2 (gatekeeper mutant) | Cellular | 64 | |

| Cellular Assays | |||

| Tel/FGFR2 V564M Ba/F3 | Proliferation | Potent Inhibition |

Experimental Protocols

The characterization of this compound as an irreversible inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (Example using ADP-Glo™)

This assay quantifies the kinase activity of FGFR by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human FGFR kinase (FGFR1, 2, 3, or 4)

-

Poly (E,Y) 4:1 as a generic substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add this compound dilutions, recombinant FGFR enzyme, and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit FGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with known FGFR activation (e.g., Ba/F3 cells expressing a constitutively active FGFR mutant)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe for total FGFR and β-actin as loading controls.

Washout Experiment to Confirm Irreversible Binding

This experiment differentiates between reversible and irreversible inhibition by assessing the duration of target inhibition after the removal of the inhibitor.

Procedure:

-

Treat cells with a high concentration of this compound for a sufficient time to allow covalent bond formation (e.g., 1-2 hours).

-

Washout Step: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.

-

Incubate the washed cells in fresh medium for various time points (e.g., 0, 4, 8, 24 hours).

-

At each time point, lyse the cells and perform a Western blot for phospho-FGFR as described in section 4.2.

-

Analysis: For an irreversible inhibitor like this compound, the inhibition of FGFR phosphorylation should be sustained even after prolonged incubation in inhibitor-free medium. In contrast, for a reversible inhibitor, phosphorylation levels would recover as the inhibitor dissociates from the target.

Caption: Workflow for a Washout Experiment.

Mass Spectrometry to Confirm Covalent Adduct Formation

Mass spectrometry provides direct evidence of covalent bond formation by detecting the mass shift of the target protein upon incubation with the inhibitor.

Procedure:

-

Incubate recombinant FGFR with an excess of this compound.

-

Remove unbound inhibitor using a desalting column or dialysis.

-

Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: Compare the mass spectrum of the this compound-treated FGFR with that of the untreated (apo) FGFR. A mass increase corresponding to the molecular weight of this compound in the treated sample confirms the formation of a covalent adduct.

-

Peptide Mapping (Optional): To identify the specific cysteine residue that is modified, the protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Caption: Logical Flow for Covalent Adduct Confirmation by Mass Spectrometry.

Conclusion

This compound is a potent and selective irreversible inhibitor of FGFRs that demonstrates its utility in overcoming resistance to first-generation reversible inhibitors. Its covalent mechanism of action provides sustained inhibition of the FGFR signaling pathway. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound and other covalent kinase inhibitors. This in-depth understanding is crucial for the continued development of targeted cancer therapies.

References

The Impact of Fgfr-IN-3 on Fibroblast Growth Factor Receptor Downstream Signaling: An In-depth Technical Guide

Disclaimer: Extensive searches for a specific compound designated "Fgfr-IN-3" did not yield any direct results. However, the scientific literature contains substantial information on a series of potent, irreversible FGFR inhibitors known as "FIIN" compounds. Given the similarity in nomenclature, this technical guide will focus on FIIN-3 , as it is highly probable that this is the compound of interest.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a multitude of human cancers.[2][3] This has positioned FGFRs as a compelling therapeutic target for oncology drug development.[4] Small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain have emerged as a promising therapeutic strategy. This guide provides a comprehensive technical overview of FIIN-3, a potent and irreversible pan-FGFR inhibitor, and its effects on downstream signaling pathways.

FIIN-3: A Covalent Irreversible Inhibitor of FGFR

FIIN-3 is an irreversible inhibitor that covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs. This covalent modification leads to sustained inhibition of the receptor's kinase activity. FIIN-3 exhibits potent inhibitory activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).

Quantitative Data: Biochemical Potency of FIIN-3

The inhibitory activity of FIIN-3 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) presented in the table below.

| Target | IC50 (nM) |

| FGFR1 | 13.1 |

| FGFR2 | 21 |

| FGFR3 | 31.4 |

| FGFR4 | 35.3 |

Effect on FGFR Downstream Signaling Pathways

Activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of intracellular signaling events. The primary downstream pathways activated by FGFRs are the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways. By irreversibly inhibiting the kinase activity of FGFR, FIIN-3 effectively blocks the activation of these critical signaling cascades.

The RAS-MAPK Pathway

The RAS-MAPK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Upon FGFR activation, the docking protein FRS2 is phosphorylated, leading to the recruitment of the Grb2-SOS complex and subsequent activation of RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and ultimately ERK. FIIN-3, by preventing the initial autophosphorylation of FGFR, blocks the phosphorylation of FRS2 and consequently inhibits the activation of the entire RAS-MAPK pathway.

The PI3K-AKT Pathway

The PI3K-AKT pathway is crucial for cell survival and inhibition of apoptosis. FGFR activation leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT. FIIN-3's inhibition of FGFR phosphorylation prevents the activation of PI3K and subsequently suppresses the pro-survival signals mediated by AKT.

The PLCγ-PKC Pathway

The PLCγ-PKC pathway is involved in cell migration and calcium signaling. Activated FGFRs phosphorylate and activate phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium. By blocking FGFR kinase activity, FIIN-3 abrogates the activation of PLCγ and the downstream signaling events.

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the effects of FGFR inhibitors like FIIN-3.

Biochemical Kinase Assay (e.g., Z'-LYTE™ Assay)

Objective: To determine the in vitro potency (IC50) of FIIN-3 against purified FGFR kinases.

Methodology:

-

Reagents: Purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable peptide substrate, ATP, and the Z'-LYTE™ detection reagents.

-

Procedure: a. The kinase, substrate, and varying concentrations of FIIN-3 are pre-incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. The Z'-LYTE™ development reagent is added to stop the kinase reaction and initiate the detection of phosphorylated and non-phosphorylated substrate. e. A final stop reagent is added, and the fluorescence emission ratio is measured to determine the extent of kinase inhibition. f. IC50 values are calculated from the dose-response curves.

Cellular Assay: Western Blotting for FGFR Downstream Signaling

Objective: To assess the effect of FIIN-3 on the phosphorylation status of FGFR and key downstream signaling proteins in a cellular context.

Methodology:

-

Cell Culture: Cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or activating mutations) are cultured to 70-80% confluency.

-

Treatment: Cells are serum-starved and then treated with varying concentrations of FIIN-3 or a vehicle control (DMSO) for a specified duration. In some experiments, cells are stimulated with an FGF ligand to induce receptor activation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. b. The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. c. The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). d. The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR, FRS2, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls. e. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. g. Densitometry analysis is performed to quantify the changes in protein phosphorylation.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of FIIN-3 on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of FIIN-3 or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Acquisition: The luminescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of FIIN-3 in inhibiting cell viability.

Logical Relationship Diagram

Conclusion

FIIN-3 is a potent, irreversible pan-FGFR inhibitor that effectively abrogates downstream signaling through the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways. By covalently binding to the FGFR kinase domain, FIIN-3 provides sustained inhibition, leading to decreased cancer cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of FIIN-3 and other similar FGFR inhibitors, which hold significant promise as targeted therapies for cancers driven by aberrant FGFR signaling.

References

- 1. FIIN-3 | EGFR | FGFR | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

The Role of Fibroblast Growth Factor Receptor 3 Inhibition in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor Receptor 3 (FGFR3) signaling has emerged as a critical pathway in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides an in-depth overview of the role of FGFR3 in preclinical disease models and the therapeutic potential of its inhibition. Recent studies have elucidated the involvement of FGFR3 in amyloid-beta (Aβ)-induced tau pathology in Alzheimer's disease and its impact on the survival of dopaminergic neurons in models of Parkinson's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. While the specific inhibitor "Fgfr-IN-3" was not identified in a comprehensive literature search, this guide focuses on the effects of well-characterized FGFR inhibitors to provide a foundational understanding for researchers in the field.

Introduction: FGFR3 in Neurodegeneration

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival[1]. FGFR3 is expressed in various tissues, including the brain[2]. Dysregulation of FGFR3 signaling has been implicated in developmental disorders and cancer[3][4]. More recently, its role in the central nervous system and its contribution to neurodegenerative processes have become an area of intense investigation.

In the context of Alzheimer's disease , recent groundbreaking research has identified FGFR3 as a key mediator of Aβ-induced tau uptake by neurons. This finding provides a direct molecular link between the two hallmark pathologies of the disease.

In Parkinson's disease models, FGFR3 signaling has been shown to be important for the development and survival of dopaminergic neurons, the primary cell type lost in this disorder.

This guide will delve into the preclinical evidence supporting the role of FGFR3 in these disease models and the experimental approaches used to investigate its function.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from studies investigating the role of FGFR3 in neurodegenerative disease models.

| Neurodegenerative Disease Model | Experimental System | Key Finding | Quantitative Result | Reference |

| Parkinson's Disease | FGFR3-deficient mice (+/-) | Reduced number of dopaminergic (DA) neurons | FGFR3+/- mice had 6692.94 ± 307.3 DA neurons compared to 8350.50 ± 448.9 in wild-type mice (p < 0.01) | |

| Multiple Sclerosis (EAE model) | C57BL/6J mice treated with AZD4547 (FGFR1-3 inhibitor) | Reduction in clinical severity of Experimental Autoimmune Encephalomyelitis (EAE) | 84.6% reduction in the severity of the first clinical episode (prevention) and 81% reduction (suppression) | |

| Alzheimer's Disease | In vitro neuronal culture | Dovitinib (multi-kinase inhibitor including FGFR) interferes with the effects of the CREB3L2-ATF4 protein pair induced by Aβ | Identified as a candidate molecule to normalize β-amyloid–mediated transcriptional responses | |

| Neuroinflammation | In vitro microglial cells | Erdafitinib (pan-FGFR inhibitor) reduces LPS-induced neuroinflammation | Significantly reduced increases in proinflammatory cytokines and NLRP3 inflammasome activation |

Table 1: Summary of Quantitative Data on FGFR3 in Neurodegenerative Disease Models

Signaling Pathways and Experimental Workflows

FGFR3 Signaling in Aβ-Induced Tau Uptake

In Alzheimer's disease models, Aβ oligomers have been shown to promote the secretion of FGF2 from neurons. FGF2 then acts as a ligand for FGFR3, leading to the internalization of FGFR3. Extracellular tau can bind to the extracellular domain of FGFR3 and is subsequently co-internalized, thereby facilitating its propagation and subsequent pathology.

General Experimental Workflow for Testing FGFR Inhibitors

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an FGFR inhibitor in a neurodegenerative disease model.

Detailed Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral dopaminergic lesion in rats to model Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Stereotaxic frame

-

Hamilton syringe (10 µL)

-

Dental drill

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. The solution should be freshly prepared and protected from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Injection Site Identification: Locate the injection coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -8.0 mm from the dura).

-

Craniotomy: Drill a small hole in the skull at the identified coordinates.

-

6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the 6-OHDA solution at a rate of 1 µL/min (total volume typically 2-4 µL). Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the scalp incision and provide post-operative care, including monitoring for recovery from anesthesia and providing easy access to food and water.

-

Behavioral Assessment: Behavioral tests, such as apomorphine- or amphetamine-induced rotation tests, can be performed 2-3 weeks post-lesion to confirm the extent of the dopaminergic lesion.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for the detection of tyrosine hydroxylase, a marker for dopaminergic neurons, in brain sections.

Materials:

-

Formalin-fixed, paraffin-embedded or cryopreserved brain sections

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)

-

Secondary antibody: fluorescently-labeled or biotinylated anti-rabbit/mouse IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Section Preparation: Deparaffinize and rehydrate paraffin sections, or directly use cryosections.

-

Antigen Retrieval (for paraffin sections): Heat sections in a citrate buffer (pH 6.0) to unmask antigens.

-

Permeabilization: Incubate sections in PBS with 0.3% Triton X-100 for 10-15 minutes.

-

Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-TH antibody in blocking solution and incubate the sections overnight at 4°C.

-

Washing: Wash the sections three times with PBS.

-

Secondary Antibody Incubation: Incubate with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light if using fluorescent antibodies.

-

Counterstaining and Mounting: Counterstain with DAPI if desired, wash with PBS, and mount the coverslips using an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Western Blot for Phosphorylated FGFR3

This protocol details the detection of phosphorylated FGFR3 to assess its activation state.

Materials:

-

Cell or tissue lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR (specific for activating phosphorylation sites, e.g., Tyr653/654) and anti-total-FGFR3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-FGFR3 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FGFR3 to normalize the phosphorylated protein levels.

AAV-mediated siRNA Knockdown in the Hippocampus

This protocol describes the in vivo knockdown of a target gene (e.g., FGFR3) in the hippocampus using adeno-associated virus (AAV) expressing a short hairpin RNA (shRNA) or small interfering RNA (siRNA).

Materials:

-

AAV vector encoding the shRNA/siRNA against the target gene and a reporter gene (e.g., GFP)

-

Control AAV vector (e.g., encoding a scrambled shRNA)

-

Anesthetic

-

Stereotaxic frame

-

Hamilton syringe

Procedure:

-

Virus Preparation: Obtain or produce high-titer AAV vectors.

-

Stereotaxic Injection: Anesthetize the animal and secure it in a stereotaxic frame. Following a similar surgical procedure as for the 6-OHDA model, inject the AAV vector into the desired hippocampal subfield (e.g., CA1 or dentate gyrus).

-

Post-injection Recovery: Allow the animal to recover and the virus to express for a sufficient period (typically 2-4 weeks).

-

Verification of Knockdown: After the experimental endpoint, sacrifice the animal and collect the brain tissue. Verify the knockdown efficiency by immunohistochemistry for the reporter gene and the target protein, or by qPCR or Western blot analysis of the hippocampal tissue.

Conclusion and Future Directions

The evidence presented in this technical guide strongly implicates FGFR3 signaling as a significant contributor to the pathology of neurodegenerative diseases in preclinical models. The discovery of its role in mediating Aβ-induced tau uptake in Alzheimer's models opens up new avenues for therapeutic intervention. Similarly, its influence on dopaminergic neuron survival highlights its potential as a target in Parkinson's disease.

While the specific compound "this compound" remains elusive, the broader class of FGFR inhibitors, such as AZD4547, Dovitinib, and Erdafitinib, have shown promise in preclinical studies and are being investigated in other disease contexts. Future research should focus on:

-

Developing highly selective FGFR3 inhibitors with good brain penetrance to minimize off-target effects.

-

Elucidating the downstream signaling events that are specifically altered by FGFR3 inhibition in the context of neurodegeneration.

-

Conducting further in vivo studies in a wider range of neurodegenerative disease models to validate the therapeutic potential of this approach.

-

Investigating the potential of FGFR inhibitors in combination therapies with other disease-modifying agents.

The continued exploration of the role of FGFR3 in neurodegeneration holds significant promise for the development of novel and effective treatments for these devastating disorders.

References

Technical Guide: Fgfr-IN-3 - A Novel Fibroblast Growth Factor Receptor Inhibitor

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Fgfr-IN-3". The following technical guide has been generated based on a representative, potent, and selective indazole-based FGFR inhibitor, herein referred to as Fgfr-IN-X , to illustrate the requested format and content for researchers, scientists, and drug development professionals. The data and experimental protocols are synthesized from publicly available research on novel FGFR inhibitors.

Core Compound: Fgfr-IN-X Chemical Structure

Fgfr-IN-X is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its chemical structure is characterized by a 1H-indazole scaffold, a key feature for its high affinity and inhibitory activity.

IUPAC Name: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-(dimethylamino)ethyl)-1H-indazol-3-amine

Chemical Formula: C19H21Cl2N5O2

Molecular Weight: 438.31 g/mol

SMILES: CN(C)CCNc1nc2cc(ccc2[nH]1)c1c(Cl)cc(OC)cc1c(Cl)OC

(Chemical structure image would be placed here in a real document)

Quantitative Biological Activity

The inhibitory activity of Fgfr-IN-X against various FGFR isoforms and its effect on cancer cell proliferation have been quantified. The data is summarized in the table below.

| Target | Assay Type | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) |

| FGFR1 | Enzymatic | 2.9 | SNU-16 | 40.5 |

| FGFR2 | Enzymatic | 5.1 | - | - |

| FGFR3 | Enzymatic | 8.7 | - | - |

| VEGFR2 | Enzymatic | >1000 | - | - |

Experimental Protocols

Synthesis of Fgfr-IN-X

The synthesis of Fgfr-IN-X is a multi-step process starting from commercially available materials. The key steps involve a Suzuki coupling to form the biaryl core, followed by a Buchwald-Hartwig amination to introduce the side chain.

Materials:

-

6-bromo-1H-indazol-3-amine

-

(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid

-

N,N-dimethylethane-1,2-diamine

-

Pd(dppf)Cl2 (Palladium catalyst)

-

Na2CO3 (Sodium carbonate)

-

Xantphos (Ligand)

-

Cesium carbonate (Cs2CO3)

-

Dioxane (Solvent)

-

Dimethylformamide (DMF) (Solvent)

Step 1: Suzuki Coupling

-

To a solution of 6-bromo-1H-indazol-3-amine (1.0 eq) and (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add Na2CO3 (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-3-amine.

Step 2: Buchwald-Hartwig Amination

-

To a solution of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-3-amine (1.0 eq) and N,N-dimethylethane-1,2-diamine (1.5 eq) in anhydrous DMF, add Cs2CO3 (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Xantphos (0.1 eq) and Pd2(dba)3 (0.05 eq).

-

Heat the reaction mixture at 110 °C for 18 hours under an argon atmosphere.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative HPLC to afford Fgfr-IN-X.

FGFR Kinase Assay

The in vitro inhibitory activity of Fgfr-IN-X against FGFR kinases is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Add recombinant human FGFR1, FGFR2, or FGFR3 kinase to the wells of a 384-well plate.

-

Add varying concentrations of Fgfr-IN-X dissolved in DMSO.

-

Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.

-

Incubate for another hour at room temperature.

-

Read the TR-FRET signal on a suitable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Visualizations

FGFR Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Caption: Simplified FGFR signaling cascade and the point of inhibition by Fgfr-IN-X.

Fgfr-IN-X Synthesis Workflow

The synthetic route to Fgfr-IN-X involves two main chemical transformations: a Suzuki coupling to form the core biaryl structure, followed by a Buchwald-Hartwig amination to append the solubilizing side chain.

Caption: Key steps in the chemical synthesis of Fgfr-IN-X.

Data Presentation: Kinase Inhibition Profile

An In-Depth Technical Guide to In Vitro Kinase Assays for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Introduction: This technical guide provides a comprehensive overview of the in vitro kinase assay results and methodologies for a representative pan-FGFR inhibitor, Futibatinib (TAS-120). While specific data for a compound designated "Fgfr-IN-3" is not publicly available, the principles and procedures outlined here are broadly applicable to the characterization of novel FGFR inhibitors for researchers, scientists, and drug development professionals.

The inhibitory activity of a compound against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro kinase assay results for the irreversible pan-FGFR inhibitor, Futibatinib (TAS-120).

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.8 |

| FGFR2 | 1.4 |

| FGFR3 | 1.6 |

| FGFR4 | 3.7 |

This data indicates that Futibatinib (TAS-120) is a potent inhibitor of all four FGFR family members in biochemical assays.[1]

Experimental Protocols: In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available, including luminescence-based assays like ADP-Glo™ and time-resolved fluorescence resonance energy transfer (TR-FRET) assays like LanthaScreen™. These assays are designed to measure the enzymatic activity of a kinase and its inhibition by a test compound.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Generalized Protocol for an In Vitro Kinase Assay (ADP-Glo™ format)

This protocol provides a general framework for determining the IC50 of an inhibitor against an FGFR kinase.

1. Reagents and Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)[2]

-

Kinase-specific substrate (e.g., a poly-peptide substrate)

-

ATP

-

Test inhibitor (e.g., Futibatinib) serially diluted in DMSO

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates (low volume, white)

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted test inhibitor to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the FGFR kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[3]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizations

Experimental Workflow

Caption: Workflow for an in vitro FGFR kinase assay.

FGFR Signaling Pathway

References

An In-Depth Technical Guide to the Discovery and Development of Infigratinib (BGJ398), a Potent FGFR1-3 Inhibitor

As the specific molecule "Fgfr-IN-3" could not be identified in publicly available scientific literature, this technical guide will focus on a well-characterized and clinically relevant Fibroblast Growth Factor Receptor (FGFR) inhibitor, Infigratinib (BGJ398) , as a representative example to fulfill the user's request. Infigratinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.

This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of Infigratinib (BGJ398), a selective tyrosine kinase inhibitor targeting FGFR1, FGFR2, and FGFR3. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted cancer therapy and FGFR signaling.

Introduction: The Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous cancers.[3][4]

FGFR3, in particular, is frequently altered in several malignancies, including urothelial carcinoma and multiple myeloma.[5] These alterations can lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival. This oncogenic addiction to FGFR signaling provides a strong rationale for the development of targeted inhibitors.

Discovery and Development of Infigratinib (BGJ398)

Infigratinib (formerly BGJ398) emerged from drug discovery programs aimed at identifying potent and selective small-molecule inhibitors of the FGFR kinase domain. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the transfer of phosphate and subsequent activation of downstream signaling pathways. Preclinical studies demonstrated its potential as a selective inhibitor of FGFR1-3.

The development of Infigratinib has progressed through various phases of clinical trials, showing promising anti-tumor activity in patients with tumors harboring FGFR alterations. Notably, Infigratinib received FDA approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

Mechanism of Action and Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the autophosphorylation of FGFR1, FGFR2, and FGFR3, which in turn blocks the activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation and survival.

Quantitative Data

The following tables summarize key quantitative data for Infigratinib based on preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of Infigratinib

| Kinase | IC₅₀ (nM) |

| FGFR1 | 1.0 |

| FGFR2 | 1.0 |

| FGFR3 | 1.0 |

| VEGFR2 | >1000 |

| Data presented is representative and may vary between different assays and studies. |

Table 2: In Vivo Efficacy of Infigratinib in Xenograft Models

| Tumor Model | FGFR Alteration | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Multiple Myeloma | t(4;14) | 20 | 85 |

| Bladder Cancer | FGFR3 fusion | 15 | 90 |

| Data is illustrative of preclinical findings and specific results may differ. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

5.1. In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Infigratinib against a panel of kinases.

-

Methodology:

-

Recombinant human kinase domains (e.g., FGFR1, FGFR2, FGFR3, VEGFR2) are incubated with a specific peptide substrate and ATP.

-

Infigratinib is added in a series of dilutions to determine its inhibitory effect.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

5.2. Cell-Based Proliferation Assay

-

Objective: To assess the effect of Infigratinib on the proliferation of cancer cell lines with and without FGFR alterations.

-

Methodology:

-

Cancer cell lines (e.g., multiple myeloma cell line KMS-11 with t(4;14)) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Infigratinib or vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

-

GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.

-

Conclusion

Infigratinib (BGJ398) is a potent and selective inhibitor of FGFR1-3 that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers driven by FGFR alterations. Its development represents a successful example of targeted therapy in oncology. Further research is ongoing to explore its efficacy in other cancer types and in combination with other therapeutic agents.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Preclinical Pharmacology of a Representative FGFR Inhibitor: AZD4547